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Compound of Interest

Compound Name: Mito-apocynin (C11)

Cat. No.: B2580964 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Mito-apocynin (C11), a
mitochondria-targeted antioxidant and inhibitor of NADPH oxidase (NOX). This document

details its core properties, mechanism of action, relevant experimental protocols, and key

signaling pathways, presented in a format tailored for research and development applications.

Core Properties and Quantitative Data
Mito-apocynin (C11) is a synthetic derivative of apocynin, modified with a

triphenylphosphonium (TPP) cation attached via an eleven-carbon alkyl chain. This

modification facilitates its accumulation within the mitochondria, enhancing its efficacy as a

targeted antioxidant.

Property Data

Molecular Weight 663.62 g/mol

Chemical Formula C37H44BrO4P

CAS Number 1254044-38-6

Parent Compound IC50 Apocynin: 10 μM (for NADPH oxidase)

In Vivo Efficacy (Mice) 3-10 mg/kg (oral administration)
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Mechanism of Action
Mito-apocynin exerts its therapeutic effects primarily through the inhibition of NADPH oxidase,

a key enzyme responsible for the production of reactive oxygen species (ROS). By targeting

this enzyme, particularly the NOX2 and NOX4 isoforms, within the mitochondria, Mito-apocynin

effectively reduces oxidative stress and subsequent cellular damage. This mechanism is

particularly relevant in the context of neurodegenerative diseases, where mitochondrial

dysfunction and oxidative stress are key pathological features. The targeted delivery to

mitochondria concentrates its action at a primary site of ROS production, potentially increasing

its potency and reducing off-target effects compared to its parent compound, apocynin.

Signaling Pathways
Mito-apocynin has been shown to modulate key signaling pathways involved in

neuroinflammation and cellular stress. By inhibiting NADPH oxidase, it prevents the activation

of downstream inflammatory cascades. This includes the reduction of pro-inflammatory

cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), as well

as the downregulation of inducible nitric oxide synthase (iNOS) expression. The following

diagram illustrates the proposed signaling pathway.
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Caption: Proposed signaling pathway of Mito-apocynin's anti-inflammatory action.

Experimental Protocols
Synthesis of Mito-apocynin (C11)
Objective: To synthesize [11-(4-hydroxy-3-methoxybenzoyloxy)undecyl]triphenylphosphonium

bromide.

Materials:

Apocynin

11-bromoundecanol

Triphenylphosphine

Acetonitrile

Dichloromethane

Thionyl chloride

Pyridine

Silica gel for column chromatography

Procedure:

Synthesis of (11-hydroxyundecyl)triphenylphosphonium bromide:

Dissolve 11-bromoundecanol and triphenylphosphine in acetonitrile.

Reflux the mixture. The progress of the reaction can be monitored by thin-layer

chromatography (TLC).

Upon completion, cool the reaction mixture and collect the precipitate by filtration.
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Wash the precipitate with cold acetonitrile and dry under vacuum.

Synthesis of Acetylvanilloyl Chloride:

To a solution of acetylvanillic acid in dichloromethane, add thionyl chloride dropwise at

0°C.

Stir the reaction mixture at room temperature until the reaction is complete (monitored by

the cessation of gas evolution).

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the

crude acetylvanilloyl chloride.

Esterification:

Dissolve (11-hydroxyundecyl)triphenylphosphonium bromide and pyridine in

dichloromethane.

Add the crude acetylvanilloyl chloride dropwise to the solution at 0°C.

Allow the reaction to stir at room temperature overnight.

Wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purification and Deprotection:

Purify the crude product by silica gel column chromatography.

Deacetylate the purified intermediate by hydrolysis to yield the final product, Mito-
apocynin (C11).

Characterize the final product by NMR and mass spectrometry.

In Vivo Efficacy in a Parkinson's Disease Mouse Model
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Objective: To assess the neuroprotective effects of Mito-apocynin (C11) in a mouse model of

Parkinson's disease (e.g., MPTP or LRRK2 mutant models).

Animal Model:

Male C57BL/6 mice or a transgenic Parkinson's disease model (e.g., LRRK2 G2019S).

House animals under standard conditions with ad libitum access to food and water.

Experimental Groups:

Vehicle control

Disease model + Vehicle

Disease model + Mito-apocynin (3 mg/kg)

Disease model + Mito-apocynin (10 mg/kg)

Procedure:

Drug Preparation: Dissolve Mito-apocynin in a suitable vehicle (e.g., 10% ethanol in saline).

Administration: Administer Mito-apocynin or vehicle via oral gavage three times a week for

the duration of the study.

Induction of Parkinson's-like Pathology (if applicable, e.g., MPTP model): Administer MPTP

(1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) according to established protocols to induce

dopaminergic neurodegeneration.

Behavioral Testing: Perform behavioral tests such as the rotarod test and pole test to assess

motor coordination and function at regular intervals.

Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect

brain tissue.

Perform immunohistochemistry to quantify dopaminergic neuron survival in the substantia

nigra.
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Measure levels of dopamine and its metabolites in the striatum using high-performance

liquid chromatography (HPLC).

Analyze markers of neuroinflammation and oxidative stress (e.g., Iba1 for microglia

activation, 4-HNE for lipid peroxidation) in brain tissue homogenates by Western blotting

or ELISA.

Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of

Mito-apocynin in a preclinical model of neurodegeneration.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2580964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Select Animal Model
(e.g., MPTP, LRRK2)

Randomize into
Experimental Groups

Administer Mito-apocynin
or Vehicle

Behavioral Assessments
(Rotarod, Pole Test)

Endpoint: Tissue Collection

Immunohistochemistry
(TH Staining)

Biochemical Analysis
(HPLC, Western Blot)

Data Analysis and
Interpretation

End

Click to download full resolution via product page

Caption: Preclinical evaluation workflow for Mito-apocynin.
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This technical guide provides a foundational understanding of Mito-apocynin (C11) for

research and development purposes. For more detailed information, researchers are

encouraged to consult the primary scientific literature.

To cite this document: BenchChem. [Mito-apocynin (C11): A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2580964#molecular-weight-of-mito-apocynin-c11]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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